

A Spectroscopic Deep Dive: Unveiling the Molecular Signature of 2-Aminopyridine-3-carboxamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Aminopyridine-3-carboxamide

Cat. No.: B084476

[Get Quote](#)

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive analysis of the spectroscopic data for the key pharmaceutical intermediate, **2-Aminopyridine-3-carboxamide** (also known as 2-Aminonicotinamide). By examining its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, we offer a detailed roadmap for its identification, characterization, and quality control in research and development settings. This guide is structured to provide not just the data, but the scientific rationale behind the spectral features, empowering researchers to interpret and leverage this information effectively.

Molecular Structure and Key Spectroscopic Features

2-Aminopyridine-3-carboxamide is a substituted pyridine derivative with the chemical formula $C_6H_7N_3O$.^{[1][2]} Its structure, featuring an amino group at the 2-position and a carboxamide group at the 3-position, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its synthesis and purity.

Figure 1: Chemical structure of **2-Aminopyridine-3-carboxamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ^1H and ^{13}C NMR spectra of **2-aminopyridine-3-carboxamide**, based on analysis of its structural isomers and parent compounds.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

^1H NMR Spectroscopy

The proton NMR spectrum of **2-aminopyridine-3-carboxamide** is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxamide groups. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constants (Hz)
H6	~8.0-8.2	Doublet of doublets	$J = \sim 5, \sim 2$
H5	~7.5-7.7	Doublet of doublets	$J = \sim 8, \sim 5$
H4	~6.6-6.8	Doublet of doublets	$J = \sim 8, \sim 2$
-NH ₂ (amino)	~6.0-7.0	Broad singlet	-
-CONH ₂ (amide)	~7.5 and ~8.0	Two broad singlets	-

Table 1: Predicted ^1H NMR spectral data for **2-Aminopyridine-3-carboxamide**.

Interpretation:

- The pyridine ring protons (H4, H5, H6) will appear in the aromatic region. The electron-donating amino group at C2 will shield the ring protons, shifting them to a relatively higher field (lower ppm) compared to unsubstituted pyridine. Conversely, the electron-withdrawing carboxamide group at C3 will deshield adjacent protons.
- The protons of the primary amine (-NH₂) and the amide (-CONH₂) will appear as broad singlets due to quadrupole broadening and exchange with trace amounts of water in the solvent. The amide protons are often diastereotopic and may appear as two distinct signals.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Assignment	Predicted Chemical Shift (ppm)
C=O (amide)	~168-172
C2	~158-162
C6	~148-152
C4	~138-142
C5	~115-120
C3	~110-115

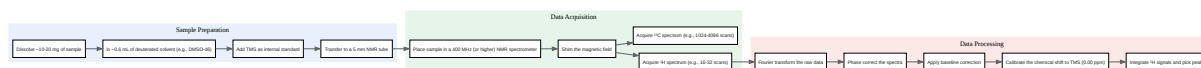
Table 2: Predicted ^{13}C NMR spectral data for **2-Aminopyridine-3-carboxamide**.

Interpretation:

- The carbonyl carbon of the amide group will be the most downfield signal due to the strong deshielding effect of the oxygen atom.
- The carbon atom attached to the amino group (C2) will also be significantly downfield.
- The remaining pyridine ring carbons will appear at chemical shifts typical for aromatic heterocycles, with their exact positions influenced by the combined electronic effects of the two substituents.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of aminopyridine derivatives is as follows:



[Click to download full resolution via product page](#)

Figure 2: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H stretch (amide)	~3400 and ~3200	Medium-Strong
N-H stretch (amino)	~3350 and ~3150	Medium-Strong
C=O stretch (amide)	~1680-1650	Strong
N-H bend (amino)	~1640-1600	Medium
C=N, C=C stretch (pyridine ring)	~1600-1400	Medium-Strong
C-N stretch (amino)	~1340-1250	Medium

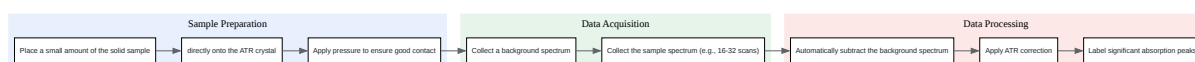
Table 3: Predicted IR absorption bands for **2-Aminopyridine-3-carboxamide**.

Interpretation:

- The N-H stretching region (above 3000 cm^{-1}) will show multiple bands corresponding to the symmetric and asymmetric stretches of both the primary amine and the primary amide groups.[7]
- A strong absorption band corresponding to the C=O stretch of the amide group is expected around $1680\text{-}1650\text{ cm}^{-1}$. [8]
- The characteristic bending vibration of the N-H bond in the amino group will be observed around $1640\text{-}1600\text{ cm}^{-1}$. [7]
- Multiple bands in the $1600\text{-}1400\text{ cm}^{-1}$ region will correspond to the C=C and C=N stretching vibrations of the pyridine ring.

Experimental Protocol for FT-IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.



[Click to download full resolution via product page](#)

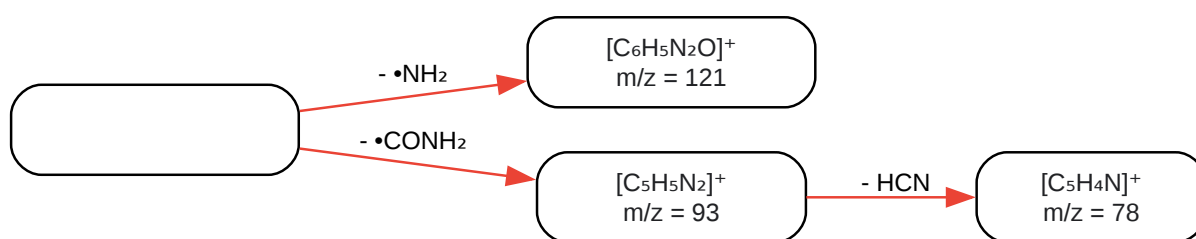
Figure 3: A typical workflow for FT-IR analysis using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation. The molecular weight of **2-aminopyridine-3-carboxamide** is 137.14 g/mol .[1][2]

Predicted Fragmentation Pattern:

- Molecular Ion (M^+): The mass spectrum should show a prominent molecular ion peak at $m/z = 137$.
- Loss of NH_2 : A fragment corresponding to the loss of the amino group ($\bullet NH_2$) from the molecular ion, resulting in a peak at $m/z = 121$.
- Loss of $CONH_2$: A fragment resulting from the loss of the carboxamide group ($\bullet CONH_2$) leading to a peak at $m/z = 93$.
- Formation of the Pyridyl Cation: A characteristic fragment for pyridine-containing compounds is the pyridyl cation at $m/z = 78$.



[Click to download full resolution via product page](#)

Figure 4: Predicted major fragmentation pathway for **2-Aminopyridine-3-carboxamide** in mass spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the characterization of **2-aminopyridine-3-carboxamide**. The predicted NMR, IR, and MS spectra, along with the outlined experimental protocols, offer a valuable resource for scientists engaged in the synthesis, quality control, and application of this important chemical entity. Adherence to rigorous spectroscopic analysis ensures the identity and purity of **2-aminopyridine-3-carboxamide**, which is paramount in research and drug development.

References

- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC - PubMed Central. [\[Link\]](#)
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. [\[Link\]](#)

- Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. [Link]
- Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes.
- Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv
- 2-Aminopyridine. NIST WebBook. [Link]
- 2-Aminopyridine-3-carboxylic acid - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
- 2-Aminopyridine. NIST WebBook. [Link]
- 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex.
- Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Taylor & Francis Online. [Link]
- Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
- 6-Aminonicotinamide. NIST WebBook. [Link]
- Vibrational spectroscopic, structural and nonlinear optical activity studies on 6-aminonicotinamide: A DFT approach. AIP Publishing. [Link]
- SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Semantic Scholar. [Link]
- SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-アミノピリジン-3-カルボキサミド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 2-Aminopyridine(504-29-0) ¹³C NMR spectrum [chemicalbook.com]
- 4. 6-Aminopyridine-3-carboxamide(329-89-5) ¹³C NMR spectrum [chemicalbook.com]
- 5. 2-Aminopyridine(504-29-0) ¹H NMR spectrum [chemicalbook.com]
- 6. 6-Aminopyridine-3-carboxamide(329-89-5) ¹H NMR spectrum [chemicalbook.com]

- 7. tsijournals.com [tsijournals.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- To cite this document: BenchChem. [A Spectroscopic Deep Dive: Unveiling the Molecular Signature of 2-Aminopyridine-3-carboxamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084476#spectroscopic-data-nmr-ir-ms-of-2-aminopyridine-3-carboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com